2-Phosphinomethylmalic acid

Description

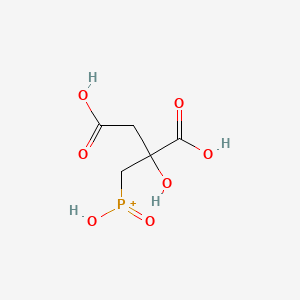

Structure

2D Structure

3D Structure

Properties

CAS No. |

95114-79-7 |

|---|---|

Molecular Formula |

C5H8O7P+ |

Molecular Weight |

211.09 g/mol |

IUPAC Name |

(2,3-dicarboxy-2-hydroxypropyl)-hydroxy-oxophosphanium |

InChI |

InChI=1S/C5H7O7P/c6-3(7)1-5(10,4(8)9)2-13(11)12/h10H,1-2H2,(H2-,6,7,8,9,11,12)/p+1 |

InChI Key |

JXXFUSZZGFSADU-UHFFFAOYSA-O |

SMILES |

C(C(=O)O)C(C[P+](=O)O)(C(=O)O)O |

Canonical SMILES |

C(C(=O)O)C(C[P+](=O)O)(C(=O)O)O |

Synonyms |

2-phosphinomethylmalic acid |

Origin of Product |

United States |

Biosynthetic Pathways Involving 2 Phosphinomethylmalic Acid

Role as an Intermediate in Phosphinate Natural Product Biosynthesis

2-Phosphinomethylmalic acid serves as a pivotal intermediate in the formation of phosphinate-containing natural products, most notably the herbicide and antibiotic bialaphos (B1667065) and the phosphinothricin (B1261767) tripeptide. Its strategic position in these pathways underscores its importance in the assembly of the core phosphinate structure.

In the biosynthesis of bialaphos (also known as SF-1293) by Streptomyces hygroscopicus, this compound is a confirmed intermediate. nih.govnih.gov The formation of PMM is a key step that establishes the carbon skeleton of the phosphinothricin moiety of bialaphos. The enzyme responsible for this transformation is this compound synthase. nih.gov This enzyme catalyzes the condensation of phosphinopyruvic acid (PPA) and acetyl-coenzyme A (acetyl-CoA) to yield PMM. nih.gov The absolute configuration of this intermediate has been determined, further solidifying its role in the pathway. nih.gov

Similarly, this compound is an integral intermediate in the biosynthetic pathway of phosphinothricin tripeptide (PTT) in Streptomyces viridochromogenes. nih.govnih.gov The initial steps of the PTT biosynthetic pathway mirror those of bialaphos biosynthesis, involving the formation of PMM. The gene encoding this compound synthase has been identified within the PTT biosynthetic gene cluster, highlighting its essential function in the production of the phosphinothricin core. nih.gov

Precursors and Metabolic Interconnections

The synthesis of this compound draws from primary metabolism, utilizing key metabolic building blocks.

The primary precursor for one side of the this compound molecule is phosphinopyruvic acid (PPA). nih.gov PPA itself is derived from the rearrangement of phosphoenolpyruvate (B93156) (PEP), a central intermediate in glycolysis. The enzyme PEP phosphomutase catalyzes this initial C-P bond formation. PPA then serves as the substrate for this compound synthase, which facilitates the crucial condensation reaction. nih.gov

The second precursor molecule required for the formation of this compound is acetyl-coenzyme A (acetyl-CoA). nih.gov Acetyl-CoA, a central molecule in cellular metabolism, is primarily generated from the oxidation of pyruvate (B1213749) by the pyruvate dehydrogenase complex. jackwestin.com It donates a two-carbon acetyl group that condenses with phosphinopyruvic acid to form the six-carbon backbone of this compound. nih.gov

Divergence and Analogous Pathways

The biosynthetic pathways of phosphonate (B1237965) and phosphinate natural products exhibit both convergent and divergent strategies, often utilizing common intermediates to generate a diverse array of chemical structures. nih.govnih.gov While this compound is a key intermediate in the biosynthesis of phosphinothricin-containing compounds, analogous pathways for other phosphonate natural products diverge at earlier points. For instance, in the biosynthesis of some phosphonate antibiotics, the initial precursor, phosphoenolpyruvate (PEP), is converted to phosphonopyruvate (B1221233), which can then be channeled into different pathways through the action of various enzymes. nih.gov This metabolic branching allows organisms to produce a range of structurally related but functionally distinct natural products from a common starting point.

Comparison with Citric Acid Cycle Intermediates (e.g., Citric Acid, Malic Acid)

This compound (PMM), a key intermediate in the biosynthesis of the phosphinothricin-tripeptide bialaphos, shares remarkable structural and functional similarities with intermediates of the citric acid (TCA) cycle, particularly citric acid and malic acid. nih.govnih.gov This resemblance is a compelling example of molecular mimicry in biochemistry, where a metabolite in a specialized biosynthetic pathway has evolved to be analogous to a central metabolic intermediate.

Structural Comparison:

From a structural standpoint, this compound is a dicarboxylic acid, much like malic acid. differencebetween.com However, it features a phosphinomethyl group at the C2 position, which distinguishes it from both malic and citric acid. differencebetween.com Citric acid, in contrast, is a tricarboxylic acid. differencebetween.comniranbio.com The presence of the carbon-phosphorus (C-P) bond in this compound is a defining characteristic of phosphonates and phosphinates, rendering it resistant to hydrolysis by conventional phosphatases. nih.govnih.gov

| Compound | Chemical Formula | Key Functional Groups |

|---|---|---|

| This compound | C5H9O7P | Two carboxyl groups, one hydroxyl group, one phosphinomethyl group |

| Citric Acid | C6H8O7 | Three carboxyl groups, one hydroxyl group differencebetween.comfinalbosssour.com |

| Malic Acid | C4H6O5 | Two carboxyl groups, one hydroxyl group differencebetween.commetwarebio.com |

Enzymatic and Functional Comparison:

The enzymatic reaction that forms this compound is catalyzed by this compound synthase, an enzyme that is considered a descendant of (R)-citrate synthase. nih.gov Citrate (B86180) synthase is the enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the citric acid cycle. proteopedia.orgwikipedia.org Both enzymes facilitate a condensation reaction, a testament to their shared evolutionary heritage. wikipedia.org

The role of this compound in the bialaphos biosynthetic pathway is analogous to that of citrate in the TCA cycle. nih.gov Just as citrate is the entry point for two-carbon units into the TCA cycle, this compound represents the incorporation of a phosphinopyruvate-derived moiety into the pathway leading to phosphinothricin. nih.gov Both molecules serve as substrates for subsequent enzymatic transformations within their respective metabolic cascades.

Furthermore, the broader context of the metabolic pathways reveals parallels. The citric acid cycle is a central hub in cellular metabolism, involved in energy production and providing precursors for various biosynthetic pathways. frontiersin.orgdntb.gov.ua The bialaphos biosynthetic pathway, while more specialized, is a crucial route for the production of a secondary metabolite with significant biological activity.

| Feature | This compound Pathway | Citric Acid Cycle |

|---|---|---|

| Key Intermediate | This compound | Citric Acid |

| Synthesizing Enzyme | This compound synthase | Citrate synthase proteopedia.orgwikipedia.org |

| Precursors | Phosphinopyruvic acid and acetyl-CoA | Oxaloacetate and acetyl-CoA proteopedia.orgwikipedia.org |

| Enzyme Family | Descendant of (R)-citrate synthase nih.gov | Citrate synthase family wikipedia.org |

| Metabolic Role | Intermediate in bialaphos biosynthesis nih.gov | Central intermediate in energy metabolism and biosynthesis frontiersin.orgdntb.gov.ua |

Analogous Reactions in Other Phosphonate and Phosphinate Biosynthesis Pathways

The biosynthesis of this compound is not an isolated example of biochemical analogy. Many phosphonate and phosphinate biosynthetic pathways feature reactions that are mechanistically similar to those found in primary metabolism, particularly the citric acid cycle and glycolysis. These analogous reactions highlight the principle of evolutionary recruitment, where existing enzymatic machinery is adapted for new synthetic purposes.

A common theme in the biosynthesis of many phosphonates is the initial formation of a carbon-phosphorus bond through the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, a reaction catalyzed by PEP mutase. nih.gov This step is energetically unfavorable, and thus subsequent, highly exergonic reactions are necessary to drive the pathway forward. nih.gov One such driving force is decarboxylation.

Analogies to Glycolysis and Pyruvate Metabolism:

The conversion of 2-phosphoglycerate to phosphoenolpyruvate by enolase in glycolysis is a dehydration reaction. uwec.eduwikipedia.orgproteopedia.orgnih.govebi.ac.uk While mechanistically different from the intramolecular rearrangement catalyzed by PEP mutase, both reactions involve the generation of the high-energy intermediate PEP.

Following the formation of phosphonopyruvate, a subsequent decarboxylation step is often observed, catalyzed by phosphonopyruvate decarboxylase. nih.gov This reaction is analogous to the decarboxylation of pyruvate to acetaldehyde, a key step in alcoholic fermentation, which is catalyzed by pyruvate decarboxylase. wikipedia.orgwikipedia.orgproteopedia.orgebi.ac.ukacs.org Both enzymes utilize a thiamine (B1217682) pyrophosphate (TPP) cofactor to facilitate the removal of a carboxyl group from an α-keto acid. wikipedia.orgproteopedia.org

Analogies to the Citric Acid Cycle:

The condensation reaction that forms this compound is a prime example of an analogy to the citric acid cycle. As discussed, this compound synthase mirrors the action of citrate synthase. nih.gov This is not a unique occurrence in phosphonate biosynthesis. For instance, the biosynthesis of the antimalarial compound FR-900098 also involves a citrate synthase-like enzyme that catalyzes the condensation of phosphonopyruvate with acetyl-CoA. nih.gov

The formation of a C-C bond is a fundamental process in metabolism, and nature has evolved various enzymatic strategies to achieve this. princeton.edusemanticscholar.org Similarly, the formation of the C-P bond is a critical step in the biosynthesis of all phosphonates and phosphinates. rsc.org The recruitment of enzymes that originally catalyzed C-C bond formation to facilitate C-P bond-related chemistry underscores the adaptability of enzymatic active sites and the evolutionary connections between different metabolic pathways.

Enzymology of 2 Phosphinomethylmalic Acid Metabolism

2-Phosphinomethylmalic Acid Synthase (PMMS)

This compound synthase (PMMS), systematically named acetyl-CoA:phosphinopyruvate C-acetyltransferase, is a crucial enzyme in the biosynthesis of the herbicide bialaphos (B1667065). qmul.ac.ukgenome.jp It catalyzes the initial condensation reaction, combining 3-phosphinopyruvic acid (PPA) and acetyl-coenzyme A (acetyl-CoA) to form this compound (PMM). nih.gov This enzyme has been primarily studied in the bialaphos-producing organism, Streptomyces hygroscopicus. qmul.ac.ukgenome.jpnih.gov

PMMS has been successfully purified to an electrophoretically homogeneous state from cell-free extracts of Streptomyces hygroscopicus SF-1293. nih.gov The purification process resulted in an approximately 700-fold increase in purity. nih.gov Characterization of the purified enzyme revealed a native molecular weight ranging from 90,000 to 98,000, composed of subunits with a molecular weight of 48,000, suggesting the native enzyme is a dimer. nih.gov Studies have shown that PMMS from S. hygroscopicus is distinct from the citrate (B86180) synthase of the same organism in terms of enzymatic properties, amino acid composition, and stereochemical reaction mechanism. nih.gov

PMMS catalyzes the Claisen condensation of 3-phosphinopyruvic acid and acetyl-CoA to produce this compound and coenzyme A. nih.gov This reaction is a key step in the metabolic pathway leading to phosphonate (B1237965) and phosphinate compounds. genome.jp The enzyme exhibits typical Michaelis-Menten kinetics. Kinetic parameters have been determined for its primary substrates. nih.gov The Michaelis constant (Km) for acetyl-CoA is 0.05 mM, and for 3-phosphinopyruvic acid, it is 0.39 mM. nih.gov

**Table 1: Reaction Kinetics of PMMS from *S. hygroscopicus***

| Substrate | Km (mM) |

|---|---|

| Acetyl-CoA | 0.05 |

| 3-Phosphinopyruvic acid (PPA) | 0.39 |

| Oxaloacetate | 0.13 |

Data sourced from Shimotohno et al., 1988. nih.gov

PMMS demonstrates high specificity for its substrates. The enzyme specifically recognizes 3-phosphinopyruvic acid or its structural analog, oxaloacetic acid, in addition to acetyl-CoA. nih.gov The Km value for oxaloacetate is 0.13 mM. nih.gov The enzyme does not facilitate the release of CoA from acetyl-CoA when other α-keto acids like pyruvate (B1213749), α-ketoglutarate, or phosphonopyruvate (B1221233) are present. nih.gov Furthermore, the condensation reaction does not proceed if acetyl-CoA is replaced by other acyl-CoA derivatives such as propionyl-CoA or butyryl-CoA, highlighting its strict specificity for the acetyl group donor. nih.gov

**Table 2: Substrate Affinity (Km) of PMMS from *S. hygroscopicus***

| Substrate | Km (mM) |

|---|---|

| Acetyl-CoA | 0.05 |

| 3-Phosphinopyruvic acid (PPA) | 0.39 |

| Oxaloacetate | 0.13 |

Data sourced from Shimotohno et al., 1988. nih.gov

The activity of PMMS is dependent on the presence of divalent metal ions. qmul.ac.ukgenome.jp The enzyme is strongly inhibited by the metal chelator EDTA. nih.gov This inhibition can be reversed by the addition of specific divalent cations. The activity suppressed by EDTA is fully restored by the addition of cobalt (Co++) or manganese (Mn++) ions. nih.gov Partial restoration of activity is observed with the addition of calcium (Ca++), iron (Fe++), or magnesium (Mg++). nih.gov

Table 3: Effect of Metal Ions on EDTA-Inhibited PMMS Activity

| Metal Ion Added | Restoration of Activity |

|---|---|

| Co++ | Complete |

| Mn++ | Complete |

| Ca++ | Partial |

| Fe++ | Partial |

| Mg++ | Partial |

Data sourced from Shimotohno et al., 1988. nih.gov

The catalytic activity of PMMS from S. hygroscopicus is influenced by both pH and temperature. The enzyme displays maximum activity at a pH of 8.0 and a temperature of 30°C. nih.gov The purified enzyme was noted to be relatively unstable. nih.gov

Table 4: Optimal Conditions for PMMS Activity

| Parameter | Optimum Value |

|---|---|

| pH | 8.0 |

| Temperature | 30°C |

Data sourced from Shimotohno et al., 1988. nih.gov

PMMS is susceptible to inhibition by sulfhydryl-modifying reagents. The enzyme is strongly inhibited by compounds such as p-chloromercuribenzoate and iodoacetamide. nih.gov This inhibition pattern suggests that cysteine residues are crucial for the enzyme's catalytic function or structural integrity. nih.gov As mentioned previously, EDTA is also a potent inhibitor due to the enzyme's requirement for divalent metal ions. nih.gov

**Table 5: Inhibitor Profile of PMMS from *S. hygroscopicus***

| Inhibitor | Effect |

|---|---|

| p-Chloromercuribenzoate | Strong Inhibition |

| Iodoacetamide | Strong Inhibition |

| EDTA | Strong Inhibition |

Data sourced from Shimotohno et al., 1988. nih.gov

Structural and Evolutionary Relationships of PMMS

Phosphinomethylmalic acid synthase (PMMS) is an enzyme that catalyzes the initial step in the biosynthesis of bialaphos, an herbicide. nih.gov Its structural features and evolutionary history place it within a large and functionally diverse superfamily of enzymes.

Membership in DRE-TIM Metallolyase Superfamily (Claisen Condensation-like Subgroup)

PMMS is a member of the DRE-TIM metallolyase superfamily. nih.gov This superfamily is characterized by a conserved active site architecture that is utilized to catalyze a wide array of reactions. Specifically, PMMS belongs to the Claisen condensation-like (CC-like) subgroup within this superfamily. nih.govnih.gov Enzymes in the CC-like subgroup catalyze carbon-carbon bond-forming reactions that typically involve acetyl-coenzyme A and various α-ketoacids. nih.gov The reactions catalyzed by these enzymes are crucial in the metabolic pathways of numerous bacterial pathogens and are also valuable as engineering scaffolds for producing biofuels like long-chain alcohols. nih.gov

Comparative Analysis with (R)-Citrate Synthase

Comparative studies involving (R)-citrate synthase have provided significant insights into the evolutionary placement of PMMS. Both PMMS and (R)-citrate synthase are part of the CC-like subgroup of the DRE-TIM metallolyase superfamily. nih.gov Structural comparisons between different forms of citrate synthase, such as the open and closed conformations, reveal large domain movements upon substrate binding, which is a common characteristic of this enzyme family. nih.govnih.govresearchgate.net Analysis of the sequence similarity network for this subgroup has shown that PMMS and the related (R)-citrate synthase are located in an early-diverging cluster. nih.gov This placement suggests that this particular group of sequences is more distinct when compared to other members of the Claisen-condensation subgroup. nih.gov

Sequence Similarity Network Analysis and Phylogenetic Insights

Sequence similarity networks (SSNs) are a powerful tool for visualizing the relationships between protein sequences, where sequences are represented as nodes and their similarity is represented by connecting edges. nih.govnih.govillinois.edu This method allows for the analysis of large sets of sequences more readily than traditional phylogenetic trees, although they often display a similar topology. nih.govillinois.edu

An SSN analysis of the Claisen condensation-like subgroup of the DRE-TIM metallolyase superfamily was performed to better understand its structure-function landscape. nih.gov This analysis identified PMMS and (R)-citrate synthase in a distinct, early-diverging cluster, highlighting their unique evolutionary path within the subgroup. nih.gov Such network analyses, combined with structural modeling and multiple-sequence alignments, are instrumental in improving the functional annotation of enzymes within large and diverse superfamilies. nih.gov By mapping the identities of active site residues onto the protein similarity network, researchers can rapidly annotate probable functions and identify outlier sequences that may possess novel enzymatic activities. nih.gov

Molecular Biology and Genetic Studies of PMMS

The study of PMMS at the molecular and genetic level has been crucial for understanding its function and mechanism. These studies have involved expressing the enzyme in other organisms and manipulating its genetic code to probe the function of specific amino acids.

Gene Cloning and Expression in Heterologous Systems (e.g., Escherichia coli)

To facilitate its characterization, the gene for PMMS from Streptomyces hygroscopicus has been cloned and the enzyme has been recombinantly expressed in the heterologous host Escherichia coli. nih.gov E. coli is a commonly used host for recombinant protein production due to its rapid growth and well-understood genetics. mdpi.com The process involves inserting the gene of interest into a plasmid vector, which is then introduced into E. coli. The bacterial machinery is then used to produce large quantities of the target protein. nih.govnih.gov The recombinantly-produced PMMS was purified and used for detailed enzymatic characterization. nih.gov This approach yielded an enzyme with improved Michaelis constants for an analog substrate compared to the enzyme isolated from its native source. nih.gov

Table 1: Comparison of Kinetic Parameters for PMMS

| Enzyme Source | Substrate Analog | Michaelis Constant (Km) | Notes |

|---|---|---|---|

| Native (S. hygroscopicus) | Oxaloacetate | Previously Reported Value | Data from earlier studies. |

Site-Directed Mutagenesis and Active Site Architecture Investigations

Site-directed mutagenesis is a technique used to make specific, targeted changes to a DNA sequence, resulting in specific changes to the amino acid sequence of a protein. nih.govyoutube.comnih.gov This method is invaluable for investigating the role of individual amino acid residues in an enzyme's active site, thereby elucidating its structure-function relationship. nih.govmdpi.com

For PMMS, site-directed mutagenesis experiments have been conducted to probe its active site architecture. nih.gov The results from these studies indicate that PMMS utilizes an active-site structure that is similar to that of homocitrate synthase. nih.gov This specific architecture is employed to select for a dicarboxylic acid substrate. nih.gov These findings, along with data from pH rate profiles and kinetic isotope effects, support a mechanism involving acid-base chemistry and the hydrolysis of the Claisen-condensation product as the rate-determining step, which is consistent with other members of the CC-like subgroup. nih.gov

Table 2: Key Findings from PMMS Mutagenesis Studies

| Mutagenesis Target | Observation | Implication | Reference |

|---|---|---|---|

| Active Site Residues | Altered substrate binding/catalysis | PMMS employs an active-site architecture analogous to homocitrate synthase for dicarboxylic acid substrate selection. | nih.gov |

2-Phosphinomethylmalate Isomerase (Pmi)

2-Phosphinomethylmalate isomerase (Pmi) is a key enzyme in the biosynthesis of phosphinothricin (B1261767) tripeptide (PTT), an antibiotic produced by Streptomyces viridochromogenes. nih.govnih.gov This enzyme catalyzes a critical isomerization step that is analogous to a reaction in the primary metabolic pathway of the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Isomerization Reaction in Phosphinothricin Biosynthesis

In the biosynthetic pathway of PTT, Pmi is responsible for catalyzing the isomerization of this compound. nih.govnih.gov This reaction is a crucial step, designated as step 7 in the postulated pathway, which converts the substrate into its isomer, (2S,3R)-3-phosphinomethylmalate. nih.gov This structural rearrangement is essential for the subsequent steps leading to the formation of the final phosphinothricin tripeptide antibiotic. The reaction shares chemical and structural characteristics with the aconitase reaction of the TCA cycle. nih.gov

Aconitase-like Activity and Relationship to Tricarboxylic Acid (TCA) Cycle Enzymes

Pmi is characterized as an aconitase-like enzyme due to its functional and structural similarities to aconitases found in the TCA cycle. nih.govnih.govnih.gov Sequence analysis of the deduced Pmi protein, which consists of 889 amino acids, revealed significant resemblance to aconitases from various organisms including plants, bacteria, and fungi, as well as to eukaryotic iron regulatory proteins (IRP). nih.gov

Key similarities include the presence of structurally conserved amino acids and cysteine residues that are essential for the formation of the [4Fe-4S] cluster, a typical feature of this class of enzymes. nih.gov Despite these similarities, Pmi exhibits high substrate specificity. Studies have shown that the Pmi enzyme from S. viridochromogenes has 52% identity with the organism's own TCA cycle aconitase, AcnA. nih.govnih.gov However, purified Pmi protein does not show standard aconitase activity with citrate, the substrate for AcnA. nih.govnih.gov Furthermore, the pmi gene could not complement an acnA mutant, indicating that Pmi is highly specific for its role in secondary metabolism and cannot be functionally replaced by the primary metabolism aconitase. nih.govnih.gov

| Feature | 2-Phosphinomethylmalate Isomerase (Pmi) | TCA Cycle Aconitase (AcnA) |

| Substrate | This compound | Citrate |

| Function | Phosphinothricin Biosynthesis (Secondary Metabolism) | Tricarboxylic Acid Cycle (Primary Metabolism) |

| Identity to AcnA | N/A | 52% identity to Pmi |

| [4Fe-4S] Cluster | Contains conserved residues for cluster formation | Contains the cluster for catalytic activity |

| Cross-functionality | Does not act on citrate; cannot complement acnA mutant | Cannot replace Pmi in phosphinothricin biosynthesis |

Genetic Identification and Inactivation Studies of the pmi Gene

The gene encoding phosphinomethylmalate isomerase, pmi, was identified within the PTT biosynthetic gene cluster in Streptomyces viridochromogenes. nih.govnih.gov Its discovery was the result of Southern hybridization experiments using oligonucleotides designed from conserved amino acid sequences of known aconitases. nih.govnih.gov This approach successfully located an aconitase-like gene within the cluster, distinct from the primary metabolism acnA gene.

Sequence analysis revealed that the complete pmi gene is 2,667 base pairs in length and encodes a protein of 889 amino acids. nih.gov It is located upstream of the phsC gene, which is involved in the nonribosomal synthesis of the PTT tripeptide. nih.gov

To confirm the function of the pmi gene in PTT biosynthesis, gene inactivation studies were performed. nih.govnih.gov A pmi mutant, named Mapra1, was generated through gene insertion mutagenesis, where a resistance cassette was inserted into the gene. nih.gov Analysis of this mutant showed that it was unable to produce PTT. nih.govnih.gov This finding demonstrated that the TCA cycle aconitase (AcnA) could not compensate for the loss of Pmi function, confirming the essential and specific role of the pmi gene product in the phosphinothricin biosynthetic pathway. nih.govnih.gov

| Genetic Feature | Description |

| Gene Name | pmi |

| Organism | Streptomyces viridochromogenes |

| Gene Size | 2,667 bp |

| Encoded Protein | 889 amino acids |

| Identification Method | Southern hybridization with aconitase-derived probes |

| Inactivation Result | The pmi mutant (Mapra1) failed to produce phosphinothricin tripeptide (PTT). |

Analytical and Methodological Approaches in 2 Phosphinomethylmalic Acid Research

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods are fundamental tools for the structural determination and identification of 2-Phosphinomethylmalic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules like this compound. weebly.com While one-dimensional (1D) NMR experiments such as ¹H and ¹³C NMR provide initial information about the chemical environment and number of different nuclei, complex molecules often require more advanced two-dimensional (2D) techniques to resolve overlapping signals and establish connectivity. weebly.comresearchgate.net

For a molecule such as PMM, a combination of 2D NMR experiments would be employed to confirm its structure:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. core.ac.ukslideshare.net It would be used to establish the proton-proton connectivities within the malic acid backbone and the phosphinomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, providing a clear map of one-bond ¹H-¹³C connections. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): As an extremely powerful tool in structural analysis, HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). core.ac.uk This is crucial for connecting the distinct fragments of the molecule, such as linking the phosphinomethyl group to the malic acid core.

³¹P NMR: Given the presence of a phosphorus atom, ³¹P NMR would be essential for confirming the chemical environment of the phosphinate group, providing characteristic chemical shift data and coupling information with adjacent protons. weebly.com

Together, these NMR methods provide a detailed topological map of the molecule, confirming the identity and structure of this compound synthesized enzymatically or chemically. weebly.com

Mass spectrometry (MS) is an indispensable tool for identifying specific organic compounds within complex biological mixtures, such as cell extracts or enzyme reaction solutions. semanticscholar.orgsemanticscholar.org Techniques like electrospray ionization (ESI) allow for the gentle ionization of polar, thermally labile molecules like PMM, enabling their transfer into the gas phase for mass analysis. nih.gov

In the context of PMM research, MS can be used to:

Confirm Product Formation: By analyzing the reaction mixture of an enzymatic assay, MS can detect the precise mass of the expected product, this compound, confirming the activity of the synthesizing enzyme, this compound synthase (PMMS).

Detect Intermediates: MS is highly sensitive and can identify trace amounts of metabolic intermediates in complex biological samples. researchgate.net

Tandem MS (MS/MS): For unambiguous identification, tandem mass spectrometry can be employed. The parent ion corresponding to PMM is isolated and fragmented, producing a characteristic pattern of daughter ions that serves as a structural fingerprint, increasing confidence in its identification. semanticscholar.org

The high sensitivity and accuracy of MS make it a vital screening tool for detecting PMM in various experimental contexts with minimal sample preparation. semanticscholar.orgnih.gov

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are central to the isolation and purification of the enzymes involved in PMM synthesis, allowing for their detailed biochemical characterization.

In the study of this compound, a primary focus is the enzyme that catalyzes its formation, this compound synthase (PMMS). The purification of this enzyme from its native source, Streptomyces hygroscopicus, has been achieved using a combination of chromatographic and electrophoretic methods. nih.gov

Gel Filtration Chromatography: This technique separates proteins based on their size and shape. It was used to determine the native molecular weight of PMMS, which was found to be in the range of 90,000 to 98,000 Daltons. nih.gov This result suggests the enzyme exists as a functional multimer in its active state.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a denaturing electrophoretic technique that separates proteins primarily based on their polypeptide chain length. nih.gov When the purified PMMS was analyzed by SDS-PAGE, it showed a single band with a subunit molecular weight of 48,000 Daltons. nih.gov

Comparing the native molecular weight from gel filtration with the subunit molecular weight from SDS-PAGE indicates that the active PMMS enzyme is a homodimer, composed of two identical 48,000-Dalton subunits.

| Method | Property Measured | Estimated Molecular Weight (Daltons) | Inferred Structure |

|---|---|---|---|

| Gel Filtration | Native Molecular Weight | 90,000 - 98,000 | Functional Enzyme Complex |

| SDS-PAGE | Subunit Molecular Weight | 48,000 | Individual Polypeptide Chain |

Recombinant Protein Expression and Enzyme Assays for Biochemical Characterization

To facilitate a deeper understanding of its structure and function, PMMS has been produced using recombinant DNA technology. nih.gov The enzyme was recombinantly expressed in Escherichia coli, purified, and biochemically characterized. nih.gov

Enzyme assays are critical for determining the catalytic properties of PMMS. These assays measure the rate of formation of this compound from its substrates, 3-phosphinopyruvic acid (PPA) and acetyl-CoA. nih.govnih.gov Key findings from these assays include:

Substrate Specificity: The enzyme shows high specificity for its substrates. PPA or oxaloacetic acid can serve as the keto acid substrate, while acetyl-CoA is the required acyl donor. nih.gov The enzyme does not effectively use other acyl-CoAs like propionyl-CoA or butyryl-CoA. nih.gov

Kinetic Parameters: The Michaelis-Menten constants (Km), which reflect the affinity of the enzyme for its substrates, have been determined. These values are crucial for understanding the enzyme's efficiency. nih.gov

| Substrate | Km Value (mM) |

|---|---|

| Acetyl-CoA | 0.05 |

| 3-Phosphinopyruvic acid (PPA) | 0.39 |

| Oxaloacetate | 0.13 |

These biochemical characterization studies, enabled by recombinant protein expression and detailed enzyme assays, provide fundamental insights into the catalytic mechanism of the enzyme responsible for producing this compound. nih.gov

Broader Implications and Future Research Directions

Understanding Phosphinate Biochemistry and Bioisosterism

Phosphinates are a unique class of organophosphorus compounds characterized by a stable phosphorus-carbon (P-C) bond and either a phosphorus-hydrogen (P-H) or a second P-C bond. nih.gov This structure distinguishes them from phosphonates, which have one P-C bond, and phosphates, which have phosphorus-oxygen-carbon (P-O-C) linkages. nih.govnih.gov The inherent stability of the P-C bond makes phosphinates resistant to chemical and enzymatic hydrolysis, a key feature of their biochemical significance. nih.gov

The biological activity of many phosphinates stems from their ability to act as bioisosteres of common biomolecules, particularly carboxylic acids and tetrahedral intermediates of enzymatic reactions. hawaii.eduannualreviews.orgnih.gov Bioisosteres are molecules or groups that have similar physical or chemical properties and produce broadly similar biological effects. drughunter.com Phosphinates can mimic the size, shape, and electronic properties of their carboxylate or phosphate (B84403) counterparts, allowing them to bind to enzyme active sites. pnas.orgresearchgate.net Because they are often chemically stable and non-hydrolyzable, they can act as potent enzyme inhibitors. nih.govnih.gov

2-Phosphinomethylmalic acid (PMM) is a prime example of this principle. It is a key intermediate in the biosynthesis of phosphinothricin (B1261767) (PT), a potent herbicide. hawaii.edunih.gov PMM acts as a structural analogue of citric acid. nih.gov The enzyme that synthesizes PMM, this compound synthase, catalyzes the condensation of phosphinopyruvic acid (PPA) and acetyl-CoA. nih.gov This reaction is analogous to the formation of citrate (B86180) from oxaloacetate and acetyl-CoA, catalyzed by citrate synthase. The phosphinate group of PMM mimics the carboxylate group of citrate, illustrating the concept of bioisosterism at a molecular level within a biosynthetic pathway.

| Feature | This compound (Phosphinate) | Citric Acid (Carboxylate Analogue) |

| Key Functional Group | Phosphinate [-CH₂-P(O)(OH)-] | Carboxylate [-CH₂-C(O)(OH)-] |

| Biosynthetic Precursors | Phosphinopyruvic acid + Acetyl-CoA | Oxaloacetic acid + Acetyl-CoA |

| Synthesizing Enzyme | This compound synthase | Citrate synthase |

| Role | Intermediate in phosphinothricin biosynthesis | Intermediate in the Krebs cycle (primary metabolism) |

| Chemical Stability | High (due to P-C bond) | Lower (C-C bond) |

Evolutionary Biology of Phosphonate (B1237965) and Phosphinate Biosynthesis Pathways

The biosynthesis of natural products containing carbon-phosphorus bonds is a fascinating area of evolutionary biochemistry. The vast majority of these pathways, for both phosphonates and the rarer phosphinates, are initiated by the enzyme phosphoenolpyruvate (B93156) phosphonomutase (PEP mutase). nih.govpnas.org This enzyme catalyzes the thermodynamically challenging intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233) (PnPy), forming the first C-P bond. pnas.org

The evolutionary origin of the enzyme responsible for producing this compound is particularly insightful. Studies on this compound (PMM) synthase, which catalyzes the condensation of phosphinopyruvic acid and acetyl-CoA, have revealed significant similarities to (R)-citrate synthase. hawaii.edunih.gov This suggests that PMM synthase likely evolved from an ancestral enzyme involved in primary metabolism, such as citrate synthase. hawaii.edu This evolutionary adaptation represents a classic example of gene duplication and neofunctionalization, where a pre-existing enzyme scaffold was repurposed and modified to perform a new function in a secondary metabolic pathway. nih.gov This evolutionary strategy allows nature to generate a vast diversity of natural products by co-opting and modifying enzymes from primary metabolism. hawaii.edu

Potential for Enzyme Engineering and Pathway Redesign

The enzymes involved in the biosynthesis of this compound and other phosphinates offer significant potential for enzyme engineering and the redesign of metabolic pathways. nih.govmdpi.com By modifying the substrate specificity and catalytic activity of these enzymes, it is possible to create novel bioactive compounds or improve the production of existing ones. researchgate.net

Key Engineering Targets in the 2-PMM Pathway:

This compound (PMM) synthase : This enzyme is a prime target for protein engineering. Modifying its active site could potentially allow it to accept substrates other than phosphinopyruvic acid or acetyl-CoA. nih.gov For instance, using propionyl-CoA instead of acetyl-CoA could lead to the synthesis of novel PMM analogues, which could then be converted into new phosphinothricin derivatives with potentially different biological activities. nih.gov

Upstream and Downstream Enzymes : Other enzymes in the phosphinothricin pathway, such as PEP mutase or the enzymes that further process PMM, could also be engineered. Broadening the substrate scope of these enzymes could expand the range of accessible phosphinate compounds. nih.govnih.gov

Pathway Redesign Strategies:

The principles of metabolic engineering can be applied to the entire phosphinothricin biosynthetic pathway. By expressing the necessary genes in a heterologous host like E. coli, it is possible to create a microbial cell factory for producing PMM or related compounds. nih.govnih.gov Such a system would allow for:

Diversion of Metabolic Flux : Redirecting carbon flow from primary metabolism, such as the shikimic acid pathway, towards the engineered phosphinate pathway can improve precursor availability. nih.govresearchgate.net

Combinatorial Biosynthesis : Introducing engineered enzymes or enzymes from other phosphonate pathways into the redesigned pathway could generate a library of novel phosphinate molecules for screening in drug discovery and agricultural applications.

Unresolved Questions and Emerging Research Avenues in this compound Research

Despite significant progress in understanding the biosynthesis of phosphinothricin, several questions regarding this compound (PMM) remain. These unresolved areas represent exciting avenues for future research.

Key Unresolved Questions:

Detailed Catalytic Mechanism : While the function of PMM synthase is known, a high-resolution crystal structure and detailed mechanistic studies are needed to fully elucidate its catalytic mechanism and understand the molecular basis of its substrate specificity.

Enzyme Regulation : How is the activity of PMM synthase and other enzymes in the pathway regulated within the producing organism, Streptomyces hygroscopicus or Streptomyces viridochromogenes? nih.govnih.gov Understanding the regulatory networks could provide new strategies for enhancing production.

Substrate Flexibility in Nature : What is the full range of substrates that PMM synthase can accept in vivo? Does the enzyme produce other minor products besides PMM that have gone undetected?

Distribution in Nature : Is the biosynthetic machinery for PMM unique to phosphinothricin-producing organisms, or are there homologous pathways in other organisms that produce different phosphinate natural products using PMM or a similar intermediate? Genome mining for homologs of PMM synthase could uncover novel biosynthetic gene clusters. hawaii.edu

Emerging Research Avenues:

Discovery of New Phosphinates : Using the gene for PMM synthase as a probe in genome mining efforts could lead to the discovery of new phosphinate-containing natural products with potentially valuable therapeutic or agricultural properties. nih.gov

Biocatalysis and Synthetic Biology : Engineered versions of PMM synthase could be used as biocatalysts for the stereospecific synthesis of complex phosphinate compounds that are difficult to produce through traditional chemical methods.

Evolutionary Studies : Further comparative analysis of PMM synthase with other citrate synthase family members could provide deeper insights into the mechanisms of enzyme evolution and the recruitment of enzymes from primary to secondary metabolism. hawaii.edu

Ecological Role : What is the specific ecological role of 2-PMM and the final product, phosphinothricin tripeptide, for the producing organism? While its antibiotic and herbicidal properties are known, its function in the natural environment is less understood. nih.gov

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 2-phosphinomethylmalic acid, and what are its key intermediates?

- Methodological Answer : The biosynthesis involves a phosphoenolpyruvate (PEP) phosphomutase-mediated pathway, where PEP is converted to 3-phosphonopyruvate. This intermediate reacts with acetyl-CoA via this compound synthase (EC 2.3.3.19) to form (R)-2-phosphinomethylmalic acid. The pathway shares machinery with phosphonate antibiotics like bialaphos, and intermediates include desmethylphosphinothricin (DMPT) . Key enzymes are encoded in gene clusters from Streptomyces hygroscopicus and Nonomurae spp., with citrate synthase-like activity critical for carbon skeleton assembly .

Q. Which enzymes are essential for synthesizing this compound, and how are they characterized?

- Methodological Answer : The primary enzyme is this compound synthase, a transferase (EC 2.3.3.19) that catalyzes the condensation of acetyl-CoA and 3-phosphonopyruvate. Its purification involves ammonium sulfate fractionation, ion-exchange chromatography, and gel filtration, with activity confirmed via <sup>31</sup>P NMR and LC-MS . Comparative studies with citrate synthase reveal structural homology but distinct substrate specificity for phosphonates .

Q. What analytical methods are used to detect and quantify this compound in microbial cultures?

- Methodological Answer : High-resolution <sup>31</sup>P NMR spectroscopy is standard for identifying phosphonate intermediates due to its sensitivity to phosphorus environments. Quantification employs reversed-phase HPLC coupled with mass spectrometry (LC-MS) or enzymatic assays using purified synthase activity. Culture broths are typically extracted with methanol/water mixtures and centrifuged to remove biomass before analysis .

Advanced Research Questions

Q. What experimental challenges arise in isolating this compound synthase, and how are stability issues addressed?

- Methodological Answer : The synthase is prone to oxidative inactivation due to cysteine residues in its active site. Stability is improved by adding reducing agents (e.g., DTT) during purification and storing the enzyme at -80°C in glycerol-containing buffers. Contradictions in reported kinetic parameters (e.g., Km for acetyl-CoA) across studies may stem from differences in bacterial strains or assay conditions, necessitating strain-specific optimization .

Q. How do thermodynamic reversibility of PEP phosphomutase and competing pathways affect this compound yield?

- Methodological Answer : PEP phosphomutase reversibly equilibrates PEP and 3-phosphonopyruvate, with the latter’s accumulation dependent on downstream decarboxylases or synthases. In Nonomurae spp., low this compound yields under high PEP concentrations suggest competition with alternative pathways (e.g., glycolytic flux). Metabolic engineering to overexpress synthase genes or knockout competing enzymes (e.g., pyruvate kinase) can improve titers .

Q. How do structural studies inform the engineering of this compound synthase for altered substrate specificity?

- Methodological Answer : Homology modeling based on citrate synthase structures identifies substrate-binding pockets. Site-directed mutagenesis of residues in the malate-binding domain (e.g., Arg153 and His190 in Streptomyces hygroscopicus) alters affinity for phosphonopyruvate. Crystallography with bound analogs (e.g., 3-phosphonopropionate) validates mechanistic hypotheses, enabling rational design of synthases for non-natural phosphonate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.